molecular formula C9H13BrN2O B1517792 2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol CAS No. 912284-75-4

2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol

Cat. No. B1517792
CAS RN: 912284-75-4
M. Wt: 245.12 g/mol
InChI Key: GEDJRGUUXSSNGZ-UHFFFAOYSA-N
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Description

“2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” is a chemical compound with a complex structure. It is a derivative of phenethyl alcohol . The compound’s molecular structure was confirmed by physicochemical and spectral characteristics .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. The compound can be prepared by the addition of a bromine atom to phenylacetic acid through electrophilic aromatic substitution . It can also be made by condensing 4-bromobenzyl bromide with sodium cyanide in ethanol, and then hydrolyzing the nitrile with sodium hydroxide .


Molecular Structure Analysis

The molecular structure of “2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” is complex. It includes a bromine atom, an amino group, and a methylamino group attached to a phenyl ring . The compound’s structure was confirmed by physicochemical and spectral characteristics .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can participate in the preparation of novel P-chirogenic phosphines with a sulfur-chelating arm . It can also react with sodium tetraphenylborate to form felbinac, which can be further converted to xenbucin .

Scientific Research Applications

Synthesis and Chemical Properties

  • Chemical modifications of similar structures have been explored to understand their sympathomimetic activity, leading to the differentiation of β-receptor populations into β-1 and β-2 types, which are found in various tissues such as the heart and bronchioles. This categorization has implications for designing drugs targeting these receptors (Lands, Ludueña, & Buzzo, 1967).
  • The resolution of structurally similar compounds by lipase-catalyzed reactions, achieving good enantioselectivity, highlights the importance of stereochemistry in drug synthesis and the potential for creating adrenergic agents (Conde, Fierros, Rodríguez-Franco, & Puig, 1998).
  • Modification of related compounds has been used to introduce amino-protective groups that are labile in alkaline media, demonstrating the versatility of these molecules in peptide synthesis (Verhart & Tesser, 2010).

Catalysis and Synthesis Applications

  • Copper-catalyzed direct amination of ortho-functionalized haloarenes, using a compound with a similar structure as the amino source, shows the compound's utility in synthesizing aromatic amines, a fundamental reaction in organic synthesis (Zhao, Fu, & Qiao, 2010).
  • The synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, including steps involving a substituted ethanolamine derivative, showcases the application of similar molecules in creating complex heterocyclic structures (Leathen, Rosen, & Wolfe, 2009).

Pharmacological Synthesis

  • The synthesis of key intermediates for cardiovascular drugs demonstrates the relevance of structurally related compounds in the development of therapeutics, providing a basis for the industrial application of such synthesis processes (Zhang Wei-xing, 2013).

Future Directions

The future directions for research on “2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol” could include further studies on its synthesis, chemical reactions, and biological activity. Additionally, more research is needed to fully understand its mechanism of action and to explore its potential applications .

properties

IUPAC Name

2-(2-amino-4-bromo-N-methylanilino)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c1-12(4-5-13)9-3-2-7(10)6-8(9)11/h2-3,6,13H,4-5,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDJRGUUXSSNGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=C(C=C(C=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol

Synthesis routes and methods I

Procedure details

Iron (1.5 g, 26.2 mmol) and ammonium chloride (0.39 g, 1.0 eq) in water (8 mL) was heated to reflux for 0.5 hours. 2-((4-bromo-2-nitrophenyl)(methyl)amino)ethanol (25B) (2.0 g, 7.27 mmol) was slowly added. The reaction mixture was heated to reflux for 14 hours, cooled to rt, diluted with water and EtOAc and filtered through Celite. The aqueous phase was extracted with EtOAc. The combined organic phases were washed with brine, dried over Na2SO4, filtered, and concentrated under reduced pressure. The crude material was purified by column chromatography on silica gel eluting with a gradient of PE:EtOAc 60:40-40:60, to provide 1.36 g (76%) of the desired product 2-((2-amino-4-bromophenyl)(methyl)amino)ethanol (25C): 1H NMR (300 MHz, CDCl3) δ 6.92-6.82 (3H, m), 3.68 (2H, t), 3.04 (2H, t), 2.70 (3H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.39 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol (6.5 g, 0.025 mol) was dissolved in THF (100 ml), Sodium hydrosulfite (26.2 g, 0.15 mol in water 150 mL) was added. The reaction was stirred at rt for 1 h. The mixture was extracted with EtOAc (2×100 ml). The combined organic layers was concentrated and purified by flash chromatography eluted with EtOAc to give 3.1 g, (50.3%) of 2-((2-amino-4-bromophenyl)(methyl)amino)ethanol LCMS-ESI+ (m/z): [M+H]+ calcd for C9H13BrN2O4:244.03; found 244.96, 246.91.
Name
2-((4-bromo-2-nitrosophenyl)(methyl)amino)ethanol
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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